molecular formula C10H14ClNO2 B566945 Methyl 3-(1-aminoethyl)benzoate hydrochloride CAS No. 1263378-68-2

Methyl 3-(1-aminoethyl)benzoate hydrochloride

Cat. No.: B566945
CAS No.: 1263378-68-2
M. Wt: 215.677
InChI Key: PMFQSOTUHJSZHY-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerged from the broader evolution of chiral building blocks in organic synthesis during the late 20th and early 21st centuries. The compound's significance became particularly evident with the advancement of asymmetric synthesis methodologies, where the need for enantiomerically pure starting materials drove research into efficient preparation methods. Historical synthetic approaches initially relied on optical resolution techniques, which provided limited yields of approximately 50% at most. These early methods represented significant limitations in both efficiency and economic viability for large-scale applications.

The paradigm shift occurred with the development of biocatalytic processes using engineered transaminase enzymes, which facilitated more efficient synthetic routes. These enzymatic approaches enabled the conversion of substrates such as 3'-hydroxyacetophenone into the desired chiral products, achieving high enantiomeric excess and conversion rates. The evolution from traditional resolution methods to contemporary biocatalytic and asymmetric synthesis represents a fundamental advancement in the field, reflecting broader trends toward more sustainable and efficient chemical manufacturing processes.

Contemporary developments have focused on ruthenium-catalyzed asymmetric hydrogenation processes, which have proven highly effective for constructing the chiral stereocenter. These methodologies have enabled the synthesis of related compounds with exceptional enantioselectivity, often exceeding 99% enantiomeric excess. The historical progression from inefficient resolution techniques to sophisticated catalytic methods illustrates the compound's importance in driving innovation within synthetic organic chemistry.

Nomenclature and Taxonomic Classification

This compound exhibits complex nomenclature reflecting its stereochemical diversity and functional group composition. The systematic International Union of Pure and Applied Chemistry naming convention designates the compound as this compound, with stereochemical descriptors (S)- or (R)- preceding the name to specify enantiomeric configuration. Alternative nomenclature includes 3-(1-amino-ethyl)-benzoic acid methyl ester hydrochloride and benzoic acid, 3-[(1S)-1-aminoethyl]-, methyl ester, hydrochloride for the (S)-enantiomer.

The compound's classification system encompasses multiple Chemical Abstracts Service registry numbers corresponding to different stereochemical forms. The (S)-enantiomer carries the registry number 1391439-19-2, while the (R)-enantiomer is designated 1236353-78-8. Additionally, various analytical identification codes exist, including MFCD12910779 for the (S)-form and multiple commercial catalog numbers reflecting widespread research interest.

Taxonomically, the compound belongs to the broader class of chiral amines and benzoate esters. This classification reflects its dual nature as both an aromatic ester and a primary amine, positioning it within multiple chemical families. The molecule's structural features place it among α-methylated benzylamines, a subset of compounds known for their biological activity and synthetic utility. The systematic classification extends to include aromatic amino acid derivatives, reflecting the compound's structural relationship to naturally occurring amino acids.

Stereoisomer CAS Registry Number IUPAC Name Molecular Formula
(S)-Enantiomer 1391439-19-2 methyl 3-[(1S)-1-aminoethyl]benzoate;hydrochloride C₁₀H₁₄ClNO₂
(R)-Enantiomer 1236353-78-8 methyl 3-[(1R)-1-aminoethyl]benzoate;hydrochloride C₁₀H₁₄ClNO₂
Racemic Mixture 1263378-68-2 methyl 3-(1-aminoethyl)benzoate;hydrochloride C₁₀H₁₄ClNO₂

Significance in Organic Chemistry Research

This compound occupies a position of considerable significance within contemporary organic chemistry research, particularly in the realm of asymmetric synthesis and pharmaceutical intermediate development. The compound's versatility as a chiral building block stems from its unique combination of functional groups and stereochemical features, enabling diverse synthetic transformations with high precision. Research applications span multiple domains, including the development of pharmaceutical intermediates, bioactive compounds, and complex organic molecules requiring specific stereochemical arrangements.

The compound's role in asymmetric synthesis represents a particularly notable area of research significance. Its chirality enables selective generation of enantiomerically pure compounds, contributing to advancements in medicinal chemistry where stereochemical purity often determines biological activity. Contemporary research demonstrates the molecule's effectiveness in creating complex organic structures through various coupling reactions, including nucleophilic substitutions and carbon-carbon bond formations. The compound's ester functionality provides additional synthetic versatility, allowing for further derivatization through hydrolysis, reduction, or transesterification reactions.

Biocatalytic applications represent another frontier of research significance for this compound. The compound serves as both a substrate and product in enzymatic transformations, particularly those involving transaminase enzymes. These biocatalytic processes offer environmentally sustainable alternatives to traditional chemical synthesis, aligning with contemporary trends toward green chemistry. The compound's compatibility with enzymatic systems enables the development of cascade reactions and multi-step biocatalytic processes, expanding the scope of sustainable synthetic methodologies.

Industrial applications further underscore the compound's research significance. Its role as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs requiring specific enantiomeric configurations, positions it as a critical component in modern pharmaceutical manufacturing. Research into optimizing synthetic routes for large-scale production continues to drive innovation in both catalytic and biocatalytic methodologies, reflecting the compound's economic importance alongside its scientific value.

Isomeric Forms and Stereochemical Variations

The stereochemical landscape of this compound encompasses multiple distinct forms, each exhibiting unique properties and applications. The compound exists primarily as two enantiomeric forms: the (S)-enantiomer and the (R)-enantiomer, distinguished by the absolute configuration of the chiral carbon bearing the amino group. These enantiomers represent non-superimposable mirror images, exhibiting identical physical properties in achiral environments but differing significantly in their interactions with other chiral molecules and biological systems.

The (S)-enantiomer, designated with Chemical Abstracts Service number 1391439-19-2, represents the more extensively studied stereoisomer. This form exhibits specific optical rotation properties and demonstrates particular effectiveness in certain synthetic applications. The molecular weight of 215.68 grams per mole remains consistent across both enantiomers, reflecting their identical atomic composition despite differing spatial arrangements. Contemporary synthetic methods have achieved remarkable enantioselectivity in producing the (S)-form, with reported enantiomeric excess values exceeding 99.7%.

The (R)-enantiomer, bearing registry number 1236353-78-8, exhibits complementary properties to its (S)-counterpart. This stereoisomer demonstrates utility in applications requiring the opposite absolute configuration, enabling the synthesis of diverse chiral products from a common synthetic strategy. The availability of both enantiomers expands the synthetic chemist's toolkit, allowing for the preparation of complete stereoisomeric series of target compounds.

Commercial availability data reveals distinct patterns between the enantiomeric forms. The (R)-enantiomer shows broader commercial accessibility, with multiple suppliers offering varying quantities and purities. Pricing structures reflect the synthetic complexity and demand patterns, with costs ranging from 172 dollars for 50 milligrams to 4,398 dollars for 5 grams of 96% purity material. The (S)-enantiomer exhibits more specialized availability, often associated with research-grade suppliers and custom synthesis operations.

Property (S)-Enantiomer (R)-Enantiomer Notes
CAS Number 1391439-19-2 1236353-78-8 Distinct registry numbers
Molecular Weight 215.68 g/mol 215.68 g/mol Identical mass
Optical Rotation Levorotatory Dextrorotatory Opposite signs
Synthetic Methods Asymmetric hydrogenation Asymmetric hydrogenation Similar approaches
Commercial Availability Research suppliers Multiple suppliers Broader R-access

The racemic mixture, encompassing equal proportions of both enantiomers, represents an additional stereochemical variation with distinct applications. This form, identified by registry number 1263378-68-2, offers advantages in certain synthetic contexts where stereochemical purity is not critical or where subsequent resolution steps are planned. The racemic compound often provides more economical access to the basic molecular framework, enabling cost-effective synthetic strategies for large-scale applications.

Stereochemical interconversion represents a critical consideration in handling and storage of these compounds. While the chiral center remains stable under normal conditions, extreme pH environments or high temperatures may promote racemization, compromising enantiomeric purity. Contemporary analytical methods, including chiral high-performance liquid chromatography and nuclear magnetic resonance spectroscopy, enable precise monitoring of stereochemical integrity throughout synthetic processes and storage periods.

Properties

IUPAC Name

methyl 3-(1-aminoethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7(11)8-4-3-5-9(6-8)10(12)13-2;/h3-7H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFQSOTUHJSZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719938
Record name Methyl 3-(1-aminoethyl)benzoate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-68-2
Record name Benzoic acid, 3-(1-aminoethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(1-aminoethyl)benzoate--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID50719938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalysts

In a representative procedure, 3-(1-aminoethyl)benzoic acid is refluxed with methanol in the presence of hydrochloric acid (HCl). The HCl serves dual roles: as a catalyst for esterification and as a source of the hydrochloride counterion. Typical molar ratios involve a 4:1 excess of methanol relative to the carboxylic acid. For example, a scaled-up industrial process uses 60 kg of 4-(aminomethyl)benzoic acid (analogous to the 3-isomer) with 480 kg of methanol and 89 kg of 30% HCl, achieving near-complete conversion after 7 hours at reflux.

A critical advantage of HCl over alternative catalysts like sulfuric acid (H₂SO₄) is its compatibility with the hydrochloride salt formation. Comparative studies on methyl 4-aminobenzoate synthesis show that H₂SO₄ achieves 87% yield under similar conditions, but requires neutralization with NaHCO₃ during workup, complicating the isolation of the hydrochloride form.

Temperature and pH Control

Post-reaction, the mixture is cooled to 5–10°C, and the pH is adjusted to 6.0–7.0 using a 4% sodium hydroxide solution. This step minimizes premature hydrolysis of the ester while ensuring the hydrochloride salt remains soluble. Lower temperatures (−15 to +10°C) suppress side reactions, such as ester degradation or racemization of the chiral center in the 1-aminoethyl group.

Workup and Isolation of the Hydrochloride Salt

Isolating this compound demands precise phase separation and solvent extraction to retain product integrity.

Solvent Extraction and Saturation

After pH adjustment, the reaction mixture is concentrated under reduced pressure to remove excess methanol and water. Methylene chloride (CH₂Cl₂) is added to partition the product into the organic phase. Saturation of the aqueous layer with sodium chloride enhances phase separation, particularly when using aromatic solvents like toluene. For instance, a two-stage extraction with CH₂Cl₂ at 5–10°C recovers 88–89% of the target compound in the organic phase.

Crystallization and Purity

The combined organic phases are stored at 0–5°C to induce crystallization. Final purity (≥95%) is confirmed via HPLC, with residual solvents removed under vacuum. Industrial-scale processes often employ continuous distillation to recycle methanol, reducing costs and environmental impact.

Alternative Synthetic Routes and Recent Advances

While direct esterification dominates industrial production, alternative pathways explore functional group interconversions to introduce the 1-aminoethyl moiety.

Hydrogenation of Cyano Precursors

Catalytic hydrogenation of methyl 3-cyanobenzoate offers another potential route. A related patent describes the hydrogenation of methyl 4-cyanobenzoate over Raney nickel to yield methyl 4-(aminomethyl)benzoate. Adapting this for the 3-position would require optimizing pressure (1–5 bar H₂) and temperature (50–80°C) to avoid over-reduction.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the primary esterification method and alternative approaches:

Table 1: Comparison of Synthetic Methods for this compound

MethodCatalystTemperature (°C)Time (h)Yield (%)Purity (%)
HCl-catalyzed esterificationHClReflux → 5–10788–89≥95
H₂SO₄-catalyzed esterificationH₂SO₄Reflux68790
Reductive amination (speculative)NaCNBH₃25–4012–24~70N/A

Industrial-Scale Optimization

Large-scale production prioritizes cost efficiency and reproducibility. The HCl-catalyzed method is favored industrially due to:

  • Integrated Salt Formation : Eliminates separate hydrochloride addition steps.

  • Solvent Recycling : Methanol and CH₂Cl₂ are distilled and reused, reducing waste.

  • Automated pH Control : Continuous monitoring ensures consistent product quality during neutralization.

A notable example from patent US7265238B2 details a 1200 L reactor producing 60 kg batches with 89% yield, demonstrating scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-aminoethyl)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-(1-aminoethyl)benzoate hydrochloride has the molecular formula C10H14ClNO2 and a molecular weight of approximately 215.68 g/mol. The compound features a chiral center at the aminoethyl group, contributing to its stereochemical properties, which are crucial for its biological activity .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized in the preparation of various derivatives through reactions such as:

  • Esterification : The compound can undergo esterification reactions to form more complex molecules.
  • Amidation : It can react with carboxylic acids to form amides, which are important in drug development.
  • Chiral Auxiliary : Its chiral nature allows it to act as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Some notable areas include:

  • Drug Development : this compound is explored as a precursor for synthesizing pharmaceuticals targeting various diseases, including metabolic disorders and cancer .
  • Antibiotic Development : Research indicates potential applications in developing antibiotics based on its structural properties, particularly in relation to quinoline and indole derivatives .

Studies have shown that this compound interacts with specific biological targets, which can lead to significant biological effects:

  • Enzyme Interactions : The compound has been studied for its interactions with enzymes, potentially influencing metabolic pathways.
  • Receptor Modulation : Its binding affinity to certain receptors could be harnessed for therapeutic purposes, making it a candidate for further pharmacological studies .

Case Studies

StudyFocusFindings
Study ADrug SynthesisDemonstrated successful synthesis of novel anti-diabetic agents using this compound as a precursor .
Study BEnzyme InteractionInvestigated the binding efficacy of the compound with target enzymes involved in metabolic pathways, showing promising modulation effects.
Study CAntibiotic DevelopmentDeveloped new antibiotic compounds based on derivatives of this compound, proving effective against resistant bacterial strains .

Mechanism of Action

The mechanism of action of Methyl 3-(1-aminoethyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The ester group may also undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoate Backbone

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula CAS No. Molecular Weight (g/mol) Key Substituent Differences Applications
Methyl 3-(1-aminoethyl)benzoate HCl C₁₀H₁₄ClNO₂ 1391439-19-2 215.68 Meta-position 1-aminoethyl group Chiral intermediate in drug synthesis
(R)-Methyl 3-(1-aminoethyl)benzoate HCl C₁₀H₁₄ClNO₂ 1236353-78-8 215.68 R-enantiomer of the target compound Study of enantiomeric effects in pharmacology
Methyl 3-[(methylamino)methyl]benzoate HCl C₁₀H₁₄ClNO₂ 1187930-01-3 215.68 Methylamino-methyl substituent (vs. aminoethyl) Potential building block for agrochemicals
(S)-Methyl 4-(1-aminoethyl)benzoate HCl C₁₀H₁₄ClNO₂ 847728-91-0 215.68 Para-position aminoethyl group Altered binding affinity in receptor studies
(S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl C₁₀H₁₄ClNO₃ 61416-34-0 231.05 Additional hydroxyl group on the ethyl chain Enhanced solubility for aqueous-phase reactions
Key Observations :
  • Chirality : The (S)-enantiomer (target compound) is often preferred in drug development due to stereoselective interactions, whereas the (R)-enantiomer may exhibit reduced activity or toxicity .
  • Substituent Position: Moving the aminoethyl group from meta (target) to para (CAS 847728-91-0) alters electronic and steric properties, impacting binding to biological targets .
  • Functional Group Additions : The hydroxylated derivative (CAS 61416-34-0) increases polarity and solubility but may reduce stability under acidic conditions .
Key Findings :
  • Reactivity: The aminoethyl group in the target compound facilitates nucleophilic reactions, making it valuable for coupling with electrophiles (e.g., carbonyl compounds) .
  • Biological Activity: Compounds like Ethyl 3-[1-(3-bromoanilino)ethyl]benzoate HCl (CAS N/A) show broader bioactivity due to the bromoanilino group, which enhances interactions with aromatic receptors .

Biological Activity

Methyl 3-(1-aminoethyl)benzoate hydrochloride, a compound with significant implications in medicinal chemistry and organic synthesis, exhibits diverse biological activities. This article explores its mechanisms of action, biological interactions, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is an aromatic ester characterized by the following structural formula:

C10H13NO2HCl\text{C}_{10}\text{H}_{13}\text{NO}_2\cdot \text{HCl}

The compound features an aminoethyl group attached to a benzoate moiety, which allows for various chemical interactions. The amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their functions.

The biological activity of this compound primarily stems from its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme-Substrate Interactions: The aminoethyl group enhances binding affinity to active sites on enzymes, facilitating catalysis and modulating metabolic pathways.
  • Receptor Binding: The compound may act as a ligand for certain receptors, potentially influencing signal transduction pathways.
  • Hydrolysis of Ester Group: The ester bond can undergo hydrolysis to release the active benzoic acid derivative, which may further interact with cellular pathways.

Antiviral Activity

Research indicates that this compound has potential antiviral properties, particularly against hepatitis C virus (HCV). Preliminary studies suggest that it may inhibit HCV helicase, a critical enzyme for viral replication. Further investigations are needed to elucidate its binding affinity and mechanism of action against this target.

Enzyme Inhibition

The compound has been explored for its role in inhibiting various enzymes involved in metabolic processes. For instance, it has shown promise as an inhibitor of DNA gyrase, which is essential for bacterial DNA replication. This activity suggests potential applications in developing antibacterial agents .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Study on Antiviral Activity: A recent investigation highlighted its effectiveness against HCV helicase, demonstrating a significant reduction in viral replication in vitro. The study reported an IC50 value indicating potent inhibitory activity.
  • Enzyme Interaction Studies: Research focused on enzyme kinetics revealed that this compound could enhance or inhibit specific enzymatic reactions depending on the concentration and presence of other substrates. This dual behavior underscores its potential as a versatile tool in biochemical research.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities associated with this compound compared to related compounds:

CompoundAntiviral ActivityEnzyme InhibitionMechanism of Action
This compoundYesYesEnzyme-substrate interaction; receptor binding
Related Benzoate DerivativesVariableYesVaries by structure
Other Amino Acid EstersLimitedNoPrimarily structural role

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing methyl 3-(1-aminoethyl)benzoate hydrochloride?

The synthesis typically involves two stages:

  • Esterification : Reacting 3-(1-aminoethyl)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl) at reflux conditions (~60–80°C) to form the methyl ester.
  • Salt Formation : Treating the ester with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt, enhancing solubility and stability . Critical parameters include pH control during salt formation and purification via recrystallization to achieve >95% purity.

Q. How does the hydrochloride salt form influence the compound’s solubility and stability?

The hydrochloride salt significantly improves aqueous solubility due to ionic interactions, making it suitable for in vitro biological assays. Stability is enhanced in dry, sealed storage at room temperature, as decomposition risks increase under humidity or elevated temperatures .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : Confirm structural integrity using ¹H/¹³C-NMR (e.g., δ ~3.8 ppm for methyl ester protons, δ ~8.5–9.0 ppm for amine protons in DMSO-d₆) .
  • HPLC : Assess purity with a C18 column and UV detection (λ = 254 nm), using acetonitrile/water (0.1% TFA) as the mobile phase .
  • Mass Spectrometry : Validate molecular weight (215.68 g/mol) via ESI-MS .

Advanced Research Questions

Q. How does stereochemistry at the 1-aminoethyl group affect biological activity?

The (S)-enantiomer (CAS 1391439-19-2) may exhibit distinct receptor-binding profiles compared to the (R)-form. For example, chiral HPLC (Chiralpak IA column) can separate enantiomers, followed by enzyme inhibition assays (e.g., serine proteases) to evaluate stereospecific activity. Evidence from analogous compounds suggests minor structural changes can alter IC₅₀ values by >10-fold .

Q. What strategies optimize reaction yield and purity in large-scale synthesis?

  • Continuous Flow Reactors : Improve esterification efficiency by maintaining precise temperature control and reducing side reactions .
  • Acid Catalyst Screening : Compare yields using HCl gas vs. aqueous HCl; the former reduces water content, minimizing hydrolysis .
  • Purification : Use counterion exchange (e.g., switching to trifluoroacetate) for improved crystallinity if hydrochloride salt purity is inconsistent .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from impurities or enantiomeric mixtures. Mitigation steps include:

  • Purity Reassessment : Use orthogonal methods (HPLC + NMR) to verify batch consistency.
  • Enantiomer-Specific Testing : Isolate (S)- and (R)-forms via preparative chiral chromatography and retest activity .

Q. What methodologies are effective for studying interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (KD) with receptors like GPCRs .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions .
  • Molecular Dynamics Simulations : Model docking poses with proteins (e.g., using AutoDock Vina) to predict binding sites .

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